molecular formula C23H21FN2O B10812119 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide

Cat. No.: B10812119
M. Wt: 360.4 g/mol
InChI Key: AIXIVPHVXRTSCK-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: This step may involve the reduction of isoquinoline to form 3,4-dihydro-1H-isoquinoline.

    Attachment of the Benzamide Group: The isoquinoline derivative is then reacted with a benzoyl chloride derivative to form the benzamide structure.

    Introduction of the Fluoro Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-phenyl-benzamide: Lacks the fluoro group on the phenyl ring.

    4-(1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide: Does not have the dihydro modification on the isoquinoline ring.

Uniqueness

The presence of the fluoro group on the phenyl ring and the dihydro modification on the isoquinoline ring may confer unique properties to 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluoro-phenyl)-benzamide, such as increased binding affinity to certain biological targets or altered chemical reactivity.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-21-9-11-22(12-10-21)25-23(27)19-7-5-17(6-8-19)15-26-14-13-18-3-1-2-4-20(18)16-26/h1-12H,13-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXIVPHVXRTSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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